7-Nitroisoindolin-1-one

Description

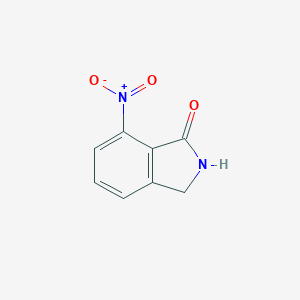

Structure

3D Structure

Properties

IUPAC Name |

7-nitro-2,3-dihydroisoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-8-7-5(4-9-8)2-1-3-6(7)10(12)13/h1-3H,4H2,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDQMYJTXPCJLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50585473 | |

| Record name | 7-Nitro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169044-97-7 | |

| Record name | 2,3-Dihydro-7-nitro-1H-isoindol-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=169044-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Nitro-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50585473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

7-Nitroisoindolin-1-one: A Technical Guide for Researchers

Introduction: 7-Nitroisoindolin-1-one is a heterocyclic organic compound belonging to the isoindolinone class. The isoindolinone scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a range of biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological relevance of this compound, with a focus on its relationship to the broader class of isoindolinone-based enzyme inhibitors. Due to the limited availability of specific experimental data for this particular isomer, this guide also presents representative protocols and pathways relevant to the isoindolinone core.

Chemical Structure and Properties

This compound is characterized by a fused bicyclic system comprising a benzene ring and a γ-lactam ring, with a nitro group substituted at the 7-position of the isoindolinone core.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 7-Nitro-2,3-dihydroisoindol-1-one | [1] |

| CAS Number | 169044-97-7 | [1] |

| Chemical Formula | C₈H₆N₂O₃ | [1][2] |

| Molecular Weight | 178.14 g/mol | [2] |

| SMILES | C1C2=C(C(=CC=C2)--INVALID-LINK--[O-])C(=O)N1 | [2] |

| Melting Point | Data not available in publicly accessible literature. | |

| Boiling Point | Data not available in publicly accessible literature. | |

| Solubility | Data not available. The parent compound, isoindolin-1-one, is sparingly soluble in water and moderately soluble in organic solvents like ethanol and acetone.[3] | |

| Appearance | Likely a crystalline solid. | |

| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled) | [2] |

Synthesis of this compound

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: General Procedure for the Synthesis of Nitroisoindolin-1-ones

This protocol is a generalized procedure adapted from the synthesis of related isomers and may require optimization for the synthesis of this compound.

Step 1: Bromination of the Methyl Group

-

Dissolve 2-methyl-3-nitrobenzoic acid in a suitable solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

-

Reflux the mixture with irradiation from a light source until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and filter to remove succinimide.

-

Evaporate the solvent under reduced pressure to obtain crude 2-(bromomethyl)-3-nitrobenzoic acid.

Step 2: Formation of the Acid Chloride

-

To the crude 2-(bromomethyl)-3-nitrobenzoic acid, add thionyl chloride.

-

Reflux the mixture until the evolution of gas ceases.

-

Remove the excess thionyl chloride by distillation under reduced pressure to yield crude 2-(bromomethyl)-3-nitrobenzoyl chloride.

Step 3: Ammonolysis and Intramolecular Cyclization

-

Dissolve the crude 2-(bromomethyl)-3-nitrobenzoyl chloride in a suitable solvent (e.g., THF).

-

Cool the solution in an ice bath and bubble ammonia gas through the solution or add a solution of ammonia in a suitable solvent (e.g., methanol).

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction by TLC until completion.

-

Evaporate the solvent, and purify the residue by recrystallization or column chromatography to yield this compound.

Biological Activity and Signaling Pathways

Specific biological activity data for this compound is not currently available in the public domain. However, the isoindolin-1-one scaffold is a well-established core structure for inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks.

Inhibition of PARP-1 in cancer cells with deficient homologous recombination (HR) DNA repair pathways, such as those with BRCA1/2 mutations, leads to the accumulation of double-strand breaks during replication. These cells are unable to repair this extensive DNA damage, resulting in cell death through a mechanism known as synthetic lethality.

PARP-1 Signaling Pathway in DNA Repair

Caption: PARP-1 signaling in DNA single-strand break repair.

Experimental Protocols: PARP-1 Inhibition Assay

The following is a representative protocol for a chemiluminescent PARP-1 inhibition assay, which can be used to evaluate the inhibitory potential of compounds like this compound.

Principle: This assay measures the incorporation of biotinylated NAD+ into histone proteins by PARP-1. The resulting biotinylated histones are detected with streptavidin-HRP and a chemiluminescent substrate. A decrease in the chemiluminescent signal indicates inhibition of PARP-1 activity.

Materials:

-

Recombinant human PARP-1 enzyme

-

Histone-coated 96-well plates

-

Activated DNA

-

Biotinylated NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl₂)

-

Blocking Buffer (e.g., 1% BSA in PBS)

-

Wash Buffer (e.g., PBST)

-

Streptavidin-HRP conjugate

-

Chemiluminescent HRP substrate

-

Test compound (this compound) dissolved in DMSO

-

Positive control inhibitor (e.g., Olaparib)

Procedure:

-

Plate Preparation: Wash the histone-coated 96-well plate with Wash Buffer. Block the wells with Blocking Buffer for 1-2 hours at room temperature. Wash the plate again.

-

Compound Preparation: Prepare serial dilutions of this compound and the positive control in Assay Buffer. Include a DMSO vehicle control.

-

Reaction Setup: Add the test compound dilutions, positive control, or vehicle to the appropriate wells.

-

Reaction Initiation: Prepare a master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ in Assay Buffer. Add the master mix to all wells to start the reaction.

-

Incubation: Incubate the plate at room temperature for 1-2 hours.

-

Detection: Wash the plate to remove unreacted components. Add Streptavidin-HRP conjugate diluted in Blocking Buffer and incubate for 1 hour at room temperature.

-

Signal Generation: Wash the plate thoroughly. Add the chemiluminescent HRP substrate to each well.

-

Data Acquisition: Immediately measure the luminescence using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Quantitative Data

Table 2: Biological Activity of this compound

| Target | Assay Type | IC₅₀ / Kᵢ | Source(s) |

| PARP-1 | Not available | Data not available in publicly accessible literature. | |

| Other Targets | Not available | Data not available in publicly accessible literature. |

Note: While the isoindolin-1-one scaffold is a known PARP-1 inhibitor, specific quantitative data for the 7-nitro isomer is not available in the reviewed scientific literature. Further experimental investigation is required to determine its specific biological activity and potency.

Conclusion

This compound is a compound of interest within the broader class of biologically active isoindolinones. While specific experimental data on its physical properties, synthesis, and biological activity are limited, its structural similarity to known PARP-1 inhibitors suggests that it may also target this enzyme. The provided synthetic strategies and experimental protocols for PARP-1 inhibition assays offer a framework for the future investigation of this and related compounds. Further research is necessary to fully characterize this compound and to elucidate its potential as a therapeutic agent.

References

An In-depth Technical Guide to the Synthesis of 7-Nitroisoindolin-1-one and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic approaches toward 7-nitroisoindolin-1-one and its derivatives. While a direct, detailed experimental protocol for this compound is not extensively documented in publicly available literature, this guide outlines plausible synthetic pathways based on established organic chemistry principles and published methods for analogous structures. Furthermore, it touches upon the potential biological significance of this class of compounds, particularly in the context of drug discovery.

Introduction to Isoindolin-1-ones

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. These molecules have demonstrated a wide range of therapeutic applications, including acting as antimicrobial, antiviral, and anticancer agents. The introduction of a nitro group onto the isoindolinone core, specifically at the 7-position, is anticipated to modulate the molecule's electronic properties and biological activity, making this compound and its derivatives attractive targets for synthesis and pharmacological evaluation.

Synthetic Strategies for the Isoindolin-1-one Core

The synthesis of the isoindolin-1-one ring system can be achieved through various methods. The most common approaches involve the cyclization of a suitably substituted benzene derivative.

Synthesis from Phthalic Acid Derivatives

One of the most direct conceptual routes to this compound would involve a starting material that already contains the nitro group at the desired position. A plausible precursor is 2-formyl-6-nitrobenzoic acid or a related derivative.

Proposed Synthetic Pathway:

The synthesis could proceed via the reductive amination of 2-formyl-6-nitrobenzoic acid, followed by intramolecular cyclization.

Figure 1. Proposed synthesis of this compound via reductive amination and cyclization.

Experimental Protocol (Hypothetical):

A detailed experimental protocol for this specific transformation is not currently available in the literature. However, a general procedure based on known reductive amination and cyclization reactions would involve the following steps:

-

Imine Formation: 2-formyl-6-nitrobenzoic acid would be reacted with an ammonia source (e.g., ammonium hydroxide) or a primary amine in a suitable solvent to form the corresponding imine.

-

Reduction: The intermediate imine would then be reduced in situ using a reducing agent such as sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation to yield the corresponding amino acid.

-

Cyclization: The resulting 2-(aminomethyl)-6-nitrobenzoic acid would then undergo spontaneous or acid/base-catalyzed intramolecular cyclization to form the lactam ring of this compound.

Further research and experimental validation are required to optimize the reaction conditions, including solvent, temperature, and catalyst selection, to achieve a good yield of the final product.

Nitration of Isoindolin-1-one

An alternative approach is the direct nitration of the parent isoindolin-1-one molecule. The success of this method would depend on the regioselectivity of the nitration reaction.

Reaction Scheme:

Figure 2. Synthesis of this compound via direct nitration.

Experimental Considerations:

Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, could be employed. However, the directing effects of the carbonyl and amino groups on the aromatic ring might lead to a mixture of nitro isomers. Careful control of reaction temperature and the choice of nitrating agent would be crucial to favor the formation of the 7-nitro isomer. Separation and purification of the desired product from other isomers would be a critical step.

Synthesis of this compound Derivatives

The synthesis of derivatives of this compound can be achieved by introducing substituents at the N-2 position. This is typically accomplished by reacting this compound with a suitable electrophile.

General Reaction for N-Alkylation/Arylation:

Figure 3. General scheme for the synthesis of N-substituted this compound derivatives.

Experimental Protocol (General):

-

Deprotonation: this compound would be treated with a suitable base (e.g., sodium hydride, potassium carbonate) in an anhydrous aprotic solvent (e.g., DMF, THF) to generate the corresponding anion.

-

Nucleophilic Attack: The electrophile (e.g., an alkyl halide, aryl halide) would then be added to the reaction mixture, leading to the formation of the N-substituted derivative.

-

Work-up and Purification: The reaction would be quenched, and the product extracted and purified using standard techniques such as column chromatography.

The choice of base, solvent, and reaction temperature would be dependent on the reactivity of the specific electrophile used.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the broader class of isoindolinone derivatives has shown significant activity as inhibitors of Poly (ADP-ribose) polymerase (PARP). PARP enzymes, particularly PARP-1, are crucial for DNA repair.

PARP Inhibition and Synthetic Lethality:

In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 can lead to a synthetic lethal phenotype, resulting in the selective killing of cancer cells.

Figure 4. Simplified signaling pathway of PARP inhibition leading to synthetic lethality in BRCA-deficient cancer cells.

The nitro group at the 7-position of the isoindolinone core could potentially enhance the binding affinity to the PARP-1 active site, making this compound and its derivatives promising candidates for development as novel PARP inhibitors. Further biological evaluation is necessary to confirm this hypothesis.

Data Summary

| Reaction Type | Starting Materials | Reagents & Conditions | Typical Yield (%) | Reference |

| Reductive Amination & Cyclization | 2-Formylbenzoic acid derivatives, Amines | NaBH₃CN, H₂/Pd, various solvents and temperatures | 60-95% | General Knowledge |

| Direct Nitration | Aromatic heterocycles | HNO₃, H₂SO₄, 0°C to rt | Variable (isomer mixture) | General Knowledge |

| N-Alkylation | Isoindolin-1-one | Alkyl halide, NaH, DMF | 70-90% | General Knowledge |

Note: The yields and conditions are general and would require optimization for the specific synthesis of this compound.

Conclusion

The synthesis of this compound and its derivatives represents a promising area of research for the development of new therapeutic agents, particularly in the field of oncology. While a definitive synthetic protocol has yet to be published, this guide outlines plausible and scientifically sound approaches based on established chemical transformations. Further experimental work is necessary to establish an efficient and high-yielding synthesis of this target molecule and to fully elucidate its biological activity and potential as a PARP inhibitor. The information provided herein serves as a foundational resource for researchers embarking on the synthesis and evaluation of this novel class of compounds.

The Core Mechanism of 7-Nitroisoindolin-1-one in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of 7-Nitroisoindolin-1-one, a representative member of the isoindolinone class of Poly (ADP-ribose) polymerase (PARP) inhibitors, in the context of cancer therapy. Isoindolinone derivatives have emerged as a significant class of potent PARP-1 inhibitors, demonstrating promising preclinical activity.[1][2] The primary mechanism of action of these compounds revolves around the concept of synthetic lethality, a promising strategy in oncology that exploits the genetic vulnerabilities of cancer cells.[3][4] This document details the molecular pathways affected by this compound, presents quantitative data from representative compounds of the same class, outlines detailed experimental protocols for their evaluation, and provides visual representations of the key signaling pathways and experimental workflows.

Introduction: The Rise of PARP Inhibitors and Synthetic Lethality

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA damage repair.[5] PARP-1, the most abundant member of this family, plays a pivotal role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][6] In the landscape of targeted cancer therapy, PARP inhibitors have gained prominence, particularly for treating cancers with deficiencies in other DNA repair mechanisms.[6]

The therapeutic efficacy of PARP inhibitors is primarily based on the principle of synthetic lethality.[3][6] This occurs when the simultaneous loss of two separate gene functions leads to cell death, whereas the loss of either one alone is non-lethal. In many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is compromised.[6][7] When PARP is inhibited in these cells, unrepaired SSBs accumulate and degenerate into DSBs during DNA replication.[6] The deficient HR pathway is unable to repair these DSBs, leading to genomic instability, cell cycle arrest, and ultimately, apoptosis.[6]

Mechanism of Action of this compound

As a member of the isoindolinone class of PARP inhibitors, this compound is a potent inhibitor of PARP-1.[1] These inhibitors are NAD+-competitive, mimicking the nicotinamide moiety of the NAD+ substrate to bind to the catalytic domain of PARP-1.[1] This competitive inhibition prevents PARP-1 from synthesizing poly (ADP-ribose) (PAR) chains, a critical step in signaling and recruiting other DNA repair factors to the site of damage.[8]

The primary mechanisms through which this compound exerts its anticancer effects are:

-

Inhibition of PARP Enzymatic Activity: By blocking the catalytic activity of PARP-1, the compound prevents the repair of SSBs, leading to their accumulation.[6]

-

PARP Trapping: Some PARP inhibitors not only block the enzyme's activity but also "trap" the PARP-1 protein on the DNA at the site of the break.[9][10] This trapped PARP-DNA complex is a physical impediment to DNA replication and transcription, further contributing to cytotoxicity.[10] The degree of PARP trapping can vary among different inhibitors and contributes to their overall potency.[11]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound.

Caption: Signaling pathway of this compound in cancer cells.

Quantitative Data

Due to the lack of publicly available data for the specific compound this compound, the following table summarizes the quantitative data for a potent, stereospecific isoindolinone PARP-1 inhibitor, NMS-P515, as a representative example of this class.[1]

| Parameter | Value | Cell Line/System | Reference |

| Biochemical Potency | |||

| PARP-1 Kd | 0.016 µM | Biochemical Assay | [1] |

| PARP-2 Kd | > 10 µM | Biochemical Assay | [1] |

| PARP-3 Kd | > 10 µM | Biochemical Assay | [1] |

| Tankyrase-1 (TNKS-1) Kd | > 10 µM | Biochemical Assay | [1] |

| Cellular Activity | |||

| PAR Synthesis IC50 | 0.027 µM | Cellular Assay | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize isoindolinone-based PARP inhibitors.

PARP Enzymatic Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of PARP-1.

Principle: The assay quantifies the amount of poly(ADP-ribose) (PAR) synthesized by recombinant PARP-1 in the presence of a DNA-damaging agent and NAD+, the substrate for PARP. The inhibition of PAR synthesis is measured in the presence of varying concentrations of the test compound.

Methodology:

-

Reagents and Materials: Recombinant human PARP-1 enzyme, activated DNA (e.g., calf thymus DNA treated with a DNA-damaging agent), NAD+, biotinylated NAD+, streptavidin-coated plates, and a detection reagent (e.g., horseradish peroxidase-conjugated anti-PAR antibody).[6]

-

Assay Procedure:

-

The PARP enzyme is incubated with activated DNA in an assay buffer.[6]

-

The test compound (e.g., this compound) is added at various concentrations.[6]

-

The enzymatic reaction is initiated by the addition of a mixture of NAD+ and biotinylated NAD+.[6]

-

The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at 30°C).[6]

-

The reaction is stopped, and the plate is washed to remove unincorporated NAD+.[6]

-

The amount of incorporated biotinylated ADP-ribose is quantified by adding a streptavidin-conjugated detection reagent.[6]

-

The signal is read using a plate reader.[6]

-

-

Data Analysis: The percentage of PARP inhibition is calculated for each concentration of the test compound relative to a control with no inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.[6]

Cellular PARP Inhibition Assay (PAR Synthesis Assay)

This assay measures the ability of a compound to inhibit PARP activity within intact cells.

Principle: Cells are treated with a DNA-damaging agent to induce PARP activity, followed by treatment with the test compound. The level of PAR synthesis is then quantified, typically by immunofluorescence or ELISA.

Methodology:

-

Cell Culture: Seed cancer cells (e.g., BRCA-deficient cell lines) in appropriate culture vessels.

-

Treatment:

-

Treat cells with a DNA-damaging agent (e.g., methyl methanesulfonate - MMS) for a specified time to induce PARP activation.

-

Concurrently or subsequently, treat the cells with varying concentrations of the test compound.

-

-

Detection of PAR:

-

Immunofluorescence: Fix and permeabilize the cells. Incubate with a primary antibody against PAR, followed by a fluorescently labeled secondary antibody. Visualize and quantify the fluorescence intensity using a microscope or high-content imaging system.

-

ELISA: Lyse the cells and use a sandwich ELISA kit to quantify the amount of PAR in the cell lysates.

-

-

Data Analysis: The IC50 value is determined by plotting the percentage of PAR inhibition against the log of the inhibitor concentration.

PARP Trapping Assay

This assay measures the ability of an inhibitor to stabilize the PARP-DNA complex.[9]

Principle: This assay quantifies the amount of PARP-1 that remains bound to chromatin after treatment with a PARP inhibitor. This can be assessed through immunofluorescence or biochemical fractionation.

Methodology (Immunofluorescence-Based):

-

Cell Seeding: Seed cells on glass coverslips or in imaging-compatible microplates.[9]

-

Drug Treatment: Treat cells with the PARP inhibitor and/or a DNA damaging agent (e.g., MMS) for the desired time.[9]

-

Cell Fractionation (In Situ): Before fixation, treat cells with a buffer containing a mild detergent to extract soluble proteins, leaving chromatin-bound proteins.

-

Immunofluorescence: Fix the cells and perform immunofluorescence staining for PARP-1.

-

Image Analysis: Quantify the nuclear fluorescence intensity of PARP-1 using automated image analysis to ensure unbiased quantification of chromatin-bound PARP.[9]

-

Data Analysis: Compare the amount of chromatin-bound PARP-1 in treated cells to untreated controls.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for evaluating a novel PARP inhibitor like this compound.

Caption: Experimental workflow for PARP inhibitor evaluation.

Conclusion and Future Directions

This compound, as a representative of the isoindolinone class of PARP inhibitors, holds significant potential as a targeted anticancer agent. Its mechanism of action, rooted in the principle of synthetic lethality, offers a selective approach to treating cancers with specific DNA repair deficiencies. The continued investigation of this and related compounds, utilizing the experimental approaches outlined in this guide, will be crucial for their further development and potential translation into clinical practice. Future research should focus on elucidating the precise PARP trapping potential of this compound, its selectivity profile across the PARP family, and its efficacy in in vivo models of BRCA-deficient cancers.

References

- 1. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic Lethality through the Lens of Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Horizons of Synthetic Lethality in Cancer: Current Development and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]

- 6. benchchem.com [benchchem.com]

- 7. Exploiting synthetic lethal interactions for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Mechanisms of PARP-1 Inhibitor 7-Methylguanine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. drugtargetreview.com [drugtargetreview.com]

- 11. ocrahope.org [ocrahope.org]

Spectroscopic and Structural Elucidation of 7-Nitroisoindolin-1-one: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 7-nitroisoindolin-1-one, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of directly published experimental data for this specific isomer, this document presents expected spectroscopic values derived from foundational principles and data from analogous compounds. The information is intended for researchers, scientists, and professionals in drug development.

Molecular Structure

This compound

The structure consists of a bicyclic isoindolinone core with a nitro group substituted at the 7-position of the aromatic ring.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These values are predicted based on the analysis of its chemical structure and comparison with related isoindolinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.2 - 8.5 | d | 1H | H-6 |

| ~7.8 - 8.1 | d | 1H | H-4 |

| ~7.6 - 7.9 | t | 1H | H-5 |

| ~4.5 - 4.8 | s | 2H | CH₂ (Position 3) |

| ~8.0 - 9.0 (broad) | s | 1H | NH |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~168 - 172 | C=O (Carbonyl) |

| ~145 - 150 | C-7 (C-NO₂) |

| ~135 - 140 | C-7a |

| ~130 - 135 | C-5 |

| ~125 - 130 | C-3a |

| ~120 - 125 | C-4 |

| ~115 - 120 | C-6 |

| ~45 - 50 | CH₂ (Position 3) |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Medium | N-H Stretch |

| 3000 - 3100 | Weak | Aromatic C-H Stretch |

| 2850 - 2950 | Weak | Aliphatic C-H Stretch |

| 1680 - 1720 | Strong | C=O Stretch (Lactam) |

| 1580 - 1620 | Medium | C=C Stretch (Aromatic) |

| 1500 - 1550 | Strong | N-O Asymmetric Stretch (NO₂) |

| 1330 - 1370 | Strong | N-O Symmetric Stretch (NO₂) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z Value | Ion Type |

| 178.04 | [M]⁺ (Molecular Ion) |

| 179.05 | [M+H]⁺ (Protonated Molecule) |

| 201.03 | [M+Na]⁺ (Sodium Adduct) |

| 132.04 | [M-NO₂]⁺ |

Experimental Protocols

Detailed experimental procedures for the synthesis and spectroscopic analysis of isoindolinone derivatives are outlined below.

Synthesis of Isoindolin-1-ones

A general and efficient one-pot method for synthesizing isoindolin-1-one derivatives involves the reductive heterocyclization of nitroarenes with o-phthalaldehyde.[3]

Materials:

-

Nitrobenzene derivative (e.g., 2-nitro-m-xylene for a related synthesis)

-

o-Phthalaldehyde

-

Indium powder

-

Acetic acid

-

Toluene

-

Ethyl acetate (EtOAc)

-

10% aqueous NaHCO₃ solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A mixture of indium powder (4.0 mmol) and acetic acid (10 mmol) in toluene (2 mL) is prepared.

-

o-Phthalaldehyde (1.0 mmol) is added to this mixture.

-

The corresponding nitrobenzene derivative (1.0 mmol) in toluene (3 mL) is subsequently added.

-

The reaction mixture is stirred at reflux under a nitrogen atmosphere until the reaction is complete (monitored by TLC).

-

The mixture is then diluted with EtOAc (30 mL) and filtered through Celite.

-

The filtrate is washed with a 10% aqueous NaHCO₃ solution (30 mL).

-

The aqueous layer is extracted three times with EtOAc (30 mL each).

-

The combined organic extracts are dried over MgSO₄, filtered, and concentrated under reduced pressure.

-

The resulting crude product is purified by column chromatography on neutral silica gel to yield the isoindolin-1-one product.[3]

Spectroscopic Analysis

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[4][5]

-

The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

Tetramethylsilane (TMS) is used as an internal standard.

-

Data is collected at room temperature.

IR Spectroscopy: IR spectra are recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The sample can be prepared as a KBr pellet or analyzed as a thin film on NaCl plates.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is often performed using electrospray ionization (ESI) techniques.[4][5]

-

The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile).

-

The solution is infused into the ESI source.

-

Data is acquired in positive or negative ion mode, depending on the analyte.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the characterization of this compound using various spectroscopic techniques.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of 7-Nitroisoindolin-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive overview of the methodologies for determining the aqueous solubility and chemical stability of 7-Nitroisoindolin-1-one. While specific experimental data for this compound is not extensively available in public literature, this document outlines the standard experimental protocols, predicted physicochemical properties, and potential degradation pathways based on its chemical structure and analogy to related nitroaromatic and heterocyclic compounds. Adherence to these detailed protocols is crucial for the systematic evaluation of this compound in a drug discovery and development context.

Introduction to Physicochemical Characterization

The solubility and stability of an active pharmaceutical ingredient (API) are fundamental physicochemical properties that significantly influence its bioavailability, therapeutic efficacy, and safety profile. Insufficient aqueous solubility can lead to poor absorption and limited efficacy, whereas chemical instability can result in the degradation of the API, potentially leading to a loss of potency and the formation of toxic byproducts.[1] Therefore, a thorough and early characterization of these parameters is essential. This guide details the standard experimental procedures for assessing the solubility and stability of this compound, in alignment with the principles established by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

Chemical Properties and Structure

This compound is a heterocyclic compound featuring an isoindolinone core with a nitro group substitution on the benzene ring.[2] Its chemical and structural identifiers are vital for its application in research and synthesis.

| Property | Value | Source(s) |

| IUPAC Name | 7-Nitro-2,3-dihydro-isoindol-1-one | [2] |

| CAS Number | 169044-97-7 | [2] |

| Molecular Formula | C₈H₆N₂O₃ | [2] |

| Molecular Weight | 178.14 g/mol | [3] |

| Appearance | Light yellow solid (predicted) | [4] |

| Boiling Point | 492.2 ± 45.0 °C (Predicted) | [4] |

| Density | 1.449 ± 0.06 g/cm³ (Predicted) | [4] |

| pKa | 12.0 ± 0.20 (Predicted) | [4] |

Solubility Determination

The solubility of a compound is defined as the maximum concentration that can be dissolved in a specific solvent at a given temperature and pH to form a saturated solution. For pharmaceutical applications, aqueous solubility across the physiological pH range is of paramount importance.[5] The parent compound, isoindolin-1-one, is known to have limited water solubility but is moderately soluble in organic solvents like ethanol and acetone.[6] The introduction of a polar nitro group may slightly alter its solubility profile.

Experimental Protocols

2.1.1. Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the definitive technique for determining the thermodynamic equilibrium solubility of a compound.[7][8]

Objective: To determine the maximum concentration of this compound that can be dissolved in various aqueous buffers at equilibrium.

Materials:

-

This compound

-

Phosphate buffered saline (PBS), pH 7.4

-

Simulated Gastric Fluid (SGF), pH 1.2

-

Simulated Intestinal Fluid (SIF), pH 6.8

-

Water, HPLC grade

-

Acetonitrile, HPLC grade

-

Glass vials with screw caps

-

Shaking incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Validated HPLC/UPLC system with UV detector

Procedure:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the different aqueous buffers (pH 1.2, 6.8, and 7.4). The presence of undissolved solid is crucial to ensure saturation.[7]

-

Seal the vials securely to prevent any solvent evaporation.[7]

-

Place the vials in a shaking incubator set to a constant temperature, typically 25 °C or 37 °C.[7]

-

Agitate the samples for a sufficient duration (e.g., 24, 48, or 72 hours) to ensure the system reaches equilibrium. The time to reach equilibrium should be determined experimentally.

-

After the incubation period, visually confirm the presence of undissolved solid in each vial.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.[7]

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PVDF) that does not interact with the compound.[7]

-

Dilute the filtered supernatant with an appropriate analytical solvent.

-

Analyze the concentration of this compound in the diluted samples using a validated HPLC/UPLC method.

-

The experiment should be conducted in triplicate for each condition.[5]

2.1.2. Kinetic Solubility Determination

Kinetic solubility is often assessed in early drug discovery to quickly evaluate compounds. This method measures the solubility of a compound that is first dissolved in an organic solvent (like DMSO) and then introduced into an aqueous buffer.[9]

Objective: To rapidly assess the aqueous solubility of this compound from a DMSO stock solution.

Procedure:

-

Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Add small aliquots of the DMSO stock solution to the desired aqueous buffer (e.g., PBS, pH 7.4).

-

Monitor for the first sign of precipitation, which can be detected by visual inspection, light scattering, or turbidimetry.

-

The concentration at which precipitation is observed is the kinetic solubility.

Data Presentation

The results from the solubility experiments should be systematically organized in a tabular format for clear interpretation and comparison.

Table 1: Equilibrium Solubility of this compound

| Solvent/Buffer | pH | Temperature (°C) | Solubility (µg/mL) ± SD | Solubility (µM) ± SD |

|---|---|---|---|---|

| Simulated Gastric Fluid | 1.2 | 37 | [Experimental Value] | [Experimental Value] |

| Acetate Buffer | 4.5 | 37 | [Experimental Value] | [Experimental Value] |

| Simulated Intestinal Fluid | 6.8 | 37 | [Experimental Value] | [Experimental Value] |

| Phosphate Buffered Saline | 7.4 | 37 | [Experimental Value] | [Experimental Value] |

Experimental Workflow Visualization

Stability Assessment

Stability testing is essential to understand how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[1] Forced degradation studies are a key component of this, used to identify potential degradation products and establish stability-indicating analytical methods.[10][11] Nitroaromatic compounds can be susceptible to degradation, particularly through reduction of the nitro group and photodecomposition.[12][13]

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the degradation pathways of this compound under various stress conditions and to facilitate the development of a stability-indicating analytical method.[1]

Stress Conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.[7]

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[7]

-

Oxidation: 3% H₂O₂ at room temperature for 24 hours.[7]

-

Thermal Stress: Solid compound at 80 °C for 48 hours.[7]

-

Photostability: Expose the solid compound and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[10]

Procedure:

-

Prepare solutions of this compound in the respective stress media.

-

Expose the samples to the specified conditions for the designated time.

-

At various time points, withdraw samples. For acid and base hydrolysis, neutralize the samples before analysis.

-

Analyze the stressed samples using a suitable stability-indicating HPLC method, capable of separating the parent compound from its degradation products. A photodiode array (PDA) detector is useful for assessing peak purity.

-

Identify and characterize any significant degradation products using techniques like LC-MS.[8]

Data Presentation

The outcomes of the forced degradation studies should be summarized in a table, indicating the extent of degradation and the number of degradation products formed under each condition.

Table 2: Summary of Forced Degradation Studies for this compound

| Stress Condition | Duration | % Degradation of Parent Compound | Number of Degradation Products | Remarks (e.g., Major Degradant Peak [RT]) |

|---|---|---|---|---|

| 0.1 M HCl, 60 °C | 24h | [Experimental Value] | [Experimental Value] | [Observation] |

| 0.1 M NaOH, 60 °C | 24h | [Experimental Value] | [Experimental Value] | [Observation] |

| 3% H₂O₂, RT | 24h | [Experimental Value] | [Experimental Value] | [Observation] |

| Dry Heat, 80 °C | 48h | [Experimental Value] | [Experimental Value] | [Observation] |

| Photolytic (ICH Q1B) | - | [Experimental Value] | [Experimental Value] | [Observation] |

Experimental Workflow Visualization

References

- 1. acdlabs.com [acdlabs.com]

- 2. pschemicals.com [pschemicals.com]

- 3. achmem.com [achmem.com]

- 4. This compound | 169044-97-7 [amp.chemicalbook.com]

- 5. who.int [who.int]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. benchchem.com [benchchem.com]

- 8. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. electronicsandbooks.com [electronicsandbooks.com]

Potential Biological Activities of 7-Nitroisoindolin-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activities of 7-Nitroisoindolin-1-one is limited in publicly available literature. This guide summarizes the observed biological activities of structurally related isoindolinone derivatives to infer the potential therapeutic areas for this compound. The presence of the nitro group can significantly influence the pharmacological profile.

The isoindolin-1-one scaffold is recognized as a "privileged structure" in medicinal chemistry, indicating its capability to bind to a variety of biological targets and exhibit diverse pharmacological effects.[1] Derivatives of this core structure have shown promise in several therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.

Potential Anticancer Activity

Isoindolinone derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action.

Enzyme Inhibition in Oncology

Poly(ADP-ribose) Polymerase (PARP) Inhibition: The isoindolinone core is a key pharmacophore in several potent PARP-1 inhibitors.[2][3] PARP-1 is a crucial enzyme in the repair of DNA single-strand breaks. Its inhibition can lead to synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2]

Cyclin-Dependent Kinase (CDK) Inhibition: The development of small molecules that inhibit CDKs is a promising strategy in cancer therapy. Isoindolin-1-ones are being explored as potential inhibitors of CDK7, a kinase involved in both transcription and cell cycle progression.[4]

Quantitative Data on Anticancer Activity of Isoindolinone Derivatives:

| Compound/Derivative | Cancer Cell Line | Assay | IC50 / GI50 | Reference |

| Benzoisoindolin hydrazone analog | HCT-116 | MTT | Not specified, but showed highest growth inhibitory effect | [5] |

| Isoindole-1,3-dione derivative 7 | A549 | BrdU | 19.41 ± 0.01 µM | [6] |

| 1-Morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | HOP-62 | SRB | log10(GI50) < -8.00 | [7] |

| 1-Morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | HL-60(TB) | SRB | log10(GI50) = -6.30 | [7] |

| 1-Morpholinomethyl-5-nitroindole-2,3-dione-3-N-(chlorophenyl)thiosemicarbazone | MOLT-4 | SRB | log10(GI50) = -6.18 | [7] |

| 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea analog 7c | EKVX | Single dose assay | GP of 75.46% at 10 µM | [8] |

| 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea analog 7c | CAKI-1 | Single dose assay | GP of 78.52% at 10 µM | [8] |

| 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea analog 7c | UACC-62 | Single dose assay | GP of 80.81% at 10 µM | [8] |

| 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea analog 7c | MCF7 | Single dose assay | GP of 83.48% at 10 µM | [8] |

| 3-Aminoisoquinolin-1(2H)-one derivative | MDA-MB-468 | Not specified | GP of 10.72% | [9] |

| 3-Aminoisoquinolin-1(2H)-one derivative | MCF7 | Not specified | GP of 26.62% | [9] |

| (S)-13 (NMS-P515) - an isoindolinone carboxamide | Cellular PARP-1 inhibition | Cellular Assay | IC50: 0.027 µM | [2] |

GP: Growth Percentage

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[1][5][10][11][12][13][14]

Materials:

-

96-well plates

-

Cancer cell lines

-

Cell culture medium

-

This compound or its derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., acidified isopropanol or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Caption: A generalized workflow for the MTT cytotoxicity assay.

Potential Enzyme Inhibition

Carbonic Anhydrase Inhibition

Certain isoindolinone derivatives have been identified as potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II.[15][16] Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer.

Quantitative Data on Carbonic Anhydrase Inhibition by Isoindolinone Derivatives:

| Compound | Isoform | IC50 (nM) | Ki (nM) | Reference |

| Derivative 2c | hCA I | - | 11.48 ± 4.18 | |

| Derivative 2f | hCA I | - | 16.09 ± 4.14 | [15] |

| Derivative 2c | hCA II | - | 9.32 ± 2.35 | [15] |

| Derivative 2f | hCA II | - | 14.87 ± 3.25 | [15] |

| Acetazolamide (Standard) | hCA I | - | 278.8 ± 44.3 | |

| Acetazolamide (Standard) | hCA II | - | 293.4 ± 46.4 |

Experimental Protocol: Carbonic Anhydrase Esterase Activity Assay

This colorimetric assay is commonly used to screen for carbonic anhydrase inhibitors.[11][17]

Materials:

-

Purified human carbonic anhydrase isoforms (e.g., hCA I, II)

-

Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.6)

-

Substrate: 4-Nitrophenyl acetate (4-NPA)

-

Test compounds and a standard inhibitor (e.g., Acetazolamide) dissolved in DMSO

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Reagent Preparation: Prepare solutions of the CA enzyme, 4-NPA substrate, and serial dilutions of the test compounds and standard inhibitor.

-

Assay Setup: In a 96-well plate, add the assay buffer, followed by the test compound or standard.

-

Enzyme Addition: Add the CA enzyme solution to each well and incubate.

-

Reaction Initiation: Start the reaction by adding the 4-NPA substrate.

-

Kinetic Reading: Immediately measure the change in absorbance at 405 nm over time.

-

Data Analysis: Determine the reaction rate and calculate the percentage of inhibition for each compound concentration to derive the IC50 value.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Potent Isoindolinone Inhibitors that Target an Active Conformation of PARP1 Using DNA-Encoded Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, cytotoxicity and pro-apoptosis of novel benzoisoindolin hydrazones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. fujc.pp.ua [fujc.pp.ua]

- 10. benchchem.com [benchchem.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 14. atcc.org [atcc.org]

- 15. tandfonline.com [tandfonline.com]

- 16. tandfonline.com [tandfonline.com]

- 17. benchchem.com [benchchem.com]

7-Nitroisoindolin-1-one: A Potential PARP Inhibitor for Targeted Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of targeted therapies in oncology, particularly for cancers harboring DNA damage response (DDR) deficiencies, such as BRCA1/2 mutations. The isoindolin-1-one scaffold has been identified as a promising core structure for the development of potent and selective PARP inhibitors. This technical guide explores the potential of 7-Nitroisoindolin-1-one as a PARP inhibitor, providing a comprehensive overview of its hypothesized mechanism of action, proposed experimental evaluation protocols, and comparative data based on structurally related compounds. This document is intended to serve as a resource for researchers and drug development professionals interested in the exploration of novel PARP inhibitors.

Introduction to PARP Inhibition and the Isoindolinone Scaffold

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair. PARP1, the most abundant member, detects single-strand DNA breaks (SSBs) and, upon activation, synthesizes poly(ADP-ribose) (PAR) chains that recruit other DNA repair proteins.[1] Inhibition of PARP's enzymatic activity leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more lethal double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to synthetic lethality and selective cancer cell death.[2]

The isoindolin-1-one core has been established as a key pharmacophore for potent and selective PARP1 inhibition.[3] Compounds based on this scaffold, such as NMS-P515, have demonstrated significant biochemical and cellular activity, anchoring to the nicotinamide pocket of PARP1 through key hydrogen-bonding interactions.[1] The exploration of various substitutions on the isoindolin-1-one ring system is a key strategy in the development of new PARP inhibitors with improved potency, selectivity, and pharmacokinetic properties. The introduction of an electron-withdrawing nitro group at the 7-position, as in this compound, is a rational design strategy to potentially enhance binding affinity and inhibitory activity.

Mechanism of Action: Catalytic Inhibition and PARP Trapping

The primary mechanism of action for isoindolinone-based PARP inhibitors is competitive inhibition at the NAD+ binding site of the PARP1 enzyme. By mimicking the nicotinamide portion of NAD+, these inhibitors prevent the synthesis of PAR chains, thereby disrupting the recruitment of DNA repair machinery to sites of DNA damage.[1]

A second, and clinically significant, mechanism is "PARP trapping," where the inhibitor stabilizes the PARP1-DNA complex, preventing the enzyme's dissociation from the DNA lesion.[4] These trapped complexes are cytotoxic as they can obstruct DNA replication and transcription.[5] The potency of PARP trapping varies among different inhibitors and does not always correlate directly with their catalytic inhibitory activity.[5] It is hypothesized that the electronic properties of substituents on the isoindolinone ring, such as a nitro group, could influence the stability of the PARP-DNA complex and thus the trapping efficiency.

Quantitative Data: A Comparative Perspective

While specific experimental data for this compound is not yet publicly available, the following table provides a comparative summary of the inhibitory potency of a well-characterized isoindolinone-based PARP1 inhibitor, NMS-P515, and other clinically relevant PARP inhibitors. This data serves as a benchmark for the anticipated potency of novel isoindolinone derivatives.

| Compound | Scaffold | PARP1 Kd (μM) | Cellular IC50 (μM) | Reference |

| This compound | Nitroisoindolin-1-one | Hypothesized < 0.1 | Hypothesized < 0.5 | - |

| NMS-P515 | Isoindolinone | 0.016 | 0.027 | [1] |

| Olaparib | Phthalazinone | - | Varies by cell line | [6] |

| Rucaparib | Indole | - | Varies by cell line | [6] |

| Talazoparib | Fluorobenzoyl-pyridodiazine | - | Varies by cell line | [3] |

Experimental Protocols

The following protocols are detailed methodologies for the evaluation of this compound as a PARP inhibitor.

In Vitro PARP1 Enzymatic Assay (Chemiluminescent)

This assay determines the in vitro inhibitory activity of a test compound against the PARP1 enzyme by measuring the NAD-dependent addition of poly(ADP-ribose) (PAR) to histone proteins.[3][7]

Materials:

-

Purified recombinant human PARP1 enzyme

-

Histone-coated 96-well plates

-

Activated DNA template

-

Biotinylated NAD+

-

10x PARP assay buffer (e.g., 500 mM Tris-HCl pH 8.0, 100 mM MgCl2, 10 mM DTT)

-

Blocking buffer (e.g., 5% non-fat milk in PBST)

-

PBST buffer (PBS with 0.05% Tween 20)

-

Streptavidin-HRP

-

Chemiluminescent substrate

-

This compound (dissolved in DMSO)

-

Microplate luminometer

Procedure:

-

Plate Preparation: Wash histone-coated 96-well plates three times with PBST buffer. Block the wells with 200 µL of blocking buffer for at least 90 minutes at room temperature. Wash the plates three times with PBST buffer and tap dry.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in 1x PARP assay buffer to the final desired concentrations. The final DMSO concentration should not exceed 1%.

-

Ribosylation Reaction: Prepare a master mix containing 1x PARP assay buffer, activated DNA, and biotinylated NAD+. Add 25 µL of the master mix to each well. Add the diluted test compound to the appropriate wells. Include "no inhibitor" (positive control) and "no enzyme" (blank) wells.

-

Initiate the reaction by adding 10 µL of diluted PARP1 enzyme to all wells except the blank. Incubate the plate for 1 hour at room temperature.

-

Detection: Wash the plate three times with PBST buffer. Add diluted Streptavidin-HRP to each well and incubate for 30 minutes at room temperature.

-

Wash the plate three times with PBST buffer. Prepare and add the chemiluminescent substrate to each well.

-

Immediately measure the chemiluminescence using a microplate luminometer.

-

Data Analysis: Subtract the blank value from all readings. Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cellular PARP Trapping Assay (Fluorescence Polarization)

This assay quantifies the ability of an inhibitor to trap PARP1 on a DNA probe using fluorescence polarization (FP).[4][8]

Materials:

-

Purified recombinant human PARP1 enzyme

-

Fluorescently labeled oligonucleotide duplex with a single-strand break

-

PARPtrap™ assay buffer

-

NAD+

-

This compound (dissolved in DMSO)

-

384-well black plates

-

Fluorescence plate reader capable of measuring FP

Procedure:

-

Reagent Preparation: Prepare a master mix containing 5x PARPtrap™ assay buffer, fluorescently labeled DNA, and distilled water.

-

Inhibitor Preparation: Prepare serial dilutions of this compound in an aqueous solution with a final DMSO concentration of 10%.

-

Assay Setup: Add the master mix to the wells of the 384-well plate. Add the serially diluted inhibitor or vehicle control.

-

Enzyme Addition: Thaw the PARP1 enzyme on ice and dilute it to the working concentration in 1x PARPtrap™ assay buffer. Add the diluted enzyme to the wells.

-

Incubation: Incubate the plate at room temperature for 15-30 minutes to allow for PARP1-DNA binding and inhibitor interaction.

-

PARylation Initiation: Add NAD+ solution to all wells to initiate the PARylation reaction. Incubate for 60 minutes at room temperature.

-

Measurement: Measure the fluorescence polarization of each well using a microplate reader.

-

Data Analysis: A higher FP signal indicates a greater amount of PARP1 trapped on the DNA probe. The EC50 for PARP trapping is determined by plotting the FP signal against the log of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay measures the effect of this compound on the proliferation and survival of cancer cells.

Materials:

-

Cancer cell lines (e.g., BRCA-deficient and BRCA-proficient lines)

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT reagent to each well and incubate for 1-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value from the dose-response curve.

Mandatory Visualizations

Signaling Pathway of PARP Inhibition

Caption: PARP1 signaling in DNA repair and the inhibitory mechanism of this compound.

Experimental Workflow for In Vitro PARP1 Inhibition Assay

Caption: Workflow for the in vitro PARP1 chemiluminescent inhibition assay.

Conclusion

While direct experimental evidence for the PARP inhibitory activity of this compound is currently lacking in the public domain, its structural similarity to known potent isoindolinone-based PARP inhibitors suggests its potential as a valuable research compound. The presence of the nitro group may offer unique electronic properties that could enhance its interaction with the PARP1 active site. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this compound, from its enzymatic inhibitory potency to its cellular effects. Further investigation into this and related nitro-substituted isoindolinones is warranted to explore their potential as next-generation PARP inhibitors for cancer therapy.

References

- 1. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PARP Inhibitors: The First Synthetic Lethal Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. bpsbioscience.com [bpsbioscience.com]

In Silico Modeling of 7-Nitroisoindolin-1-one Binding: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico modeling of 7-Nitroisoindolin-1-one and its derivatives, a class of compounds showing promise as inhibitors of key therapeutic targets in oncology. Due to the limited publicly available data specifically for this compound, this paper will focus on the broader isoindolin-1-one scaffold, drawing on recent studies to illustrate the computational and experimental approaches used to characterize its binding to prominent targets such as Cyclin-Dependent Kinase 7 (CDK7) and Poly(ADP-ribose) Polymerase-1 (PARP-1).

Introduction to Isoindolin-1-ones

Isoindolin-1-ones are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their versatile therapeutic properties.[1][2] Recent research has highlighted their potential as inhibitors of critical proteins involved in cancer progression, including CDK7 and PARP-1.[1][3] In silico modeling plays a pivotal role in the rational design and optimization of these compounds, enabling the prediction of binding affinities, elucidation of binding modes, and understanding of structure-activity relationships (SAR).[2]

This compound (CAS RN: 169044-97-7) is a specific derivative within this class.[4] While detailed in silico binding studies for this particular compound are not extensively published, the methodologies and findings from related isoindolin-1-one derivatives provide a strong framework for its investigation.

Potential Biological Targets and Signaling Pathways

PARP-1 Inhibition

Poly(ADP-ribose) polymerase-1 (PARP-1) is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks.[3][5] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[5] Isoindolin-1-one derivatives have emerged as a promising class of PARP-1 inhibitors.[3]

Below is a diagram illustrating the role of PARP-1 in DNA repair and the impact of its inhibition.

References

- 1. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Stereospecific PARP-1 Inhibitor Isoindolinone NMS-P515 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. achmem.com [achmem.com]

- 5. In Silico Screening Identifies a Novel Potential PARP1 Inhibitor Targeting Synthetic Lethality in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

literature review of isoindolinone-based compounds

An In-depth Technical Guide to Isoindolinone-Based Compounds

The isoindolinone core is a privileged structural motif found in a variety of naturally occurring compounds and synthetic molecules, exhibiting a wide range of biological activities.[1][2][3] This technical guide provides a comprehensive for researchers, scientists, and drug development professionals. It covers their synthesis, biological activities, and mechanisms of action, with a focus on their therapeutic potential in oncology, inflammation, and neurodegenerative diseases.

Anticancer Activity of Isoindolinone Derivatives

Isoindolinone derivatives have emerged as a significant class of anticancer agents, targeting various pathways involved in tumor growth and proliferation.[4][5][6] Their mechanisms of action are diverse and include the inhibition of key enzymes like poly(ADP-ribose) polymerase (PARP) and the disruption of protein-protein interactions such as the MDM2-p53 axis.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes are crucial for DNA damage repair, and their inhibition is a successful strategy for treating cancers with deficiencies in homologous recombination repair.[7] The isoindolinone scaffold is structurally similar to the nicotinamide moiety of NAD+, enabling competitive inhibition at the catalytic site of PARP enzymes.[7] This has led to the development of potent isoindolinone-based PARP inhibitors.[7][8][9]

Recent studies have focused on developing isoindolinone derivatives with enhanced blood-brain barrier (BBB) permeability for the treatment of central nervous system (CNS) cancers.[7][10]

Table 1: Potency of Isoindolinone-Based PARP Inhibitors

| Compound | Target | Assay Type | Potency (IC50/Kd) | Cell Line | Reference |

| NMS-P515 | PARP-1 | Biochemical (Kd) | 0.016 µM | - | [9][11] |

| NMS-P515 | PARP-1 | Cellular (IC50) | 0.027 µM | - | [9][11] |

| Novel Isoindolinone Derivatives | PARP1 | Biochemical | Single-digit nanomolar | - | [8] |

MDM2-p53 Interaction Inhibition

The interaction between murine double minute 2 (MDM2) and the tumor suppressor protein p53 is a critical regulator of cell cycle and apoptosis. Inhibition of this interaction can reactivate p53 and suppress tumor growth.[12][13] The isoindolinone scaffold has proven to be a versatile platform for designing antagonists of the MDM2-p53 interaction.[13][14][15]

Structure-activity relationship (SAR) studies have guided the optimization of these inhibitors, leading to compounds with significantly improved potency.[13][14] For instance, the introduction of specific substituents on the N-benzyl and 3-alkoxy moieties of the isoindolinone core has resulted in potent inhibitors with low micromolar to nanomolar activity.[13][14]

Table 2: Potency of Isoindolinone-Based MDM2-p53 Inhibitors

| Compound | Target | Potency (IC50) | Reference |

| 74 | MDM2-p53 | 0.23 ± 0.01 µM | [13][14] |

| (R)-74a | MDM2-p53 | 0.17 ± 0.02 µM | [13][14] |

| 59 | MDM2-p53 | 0.45 ± 0.01 µM | [13] |

| NU8231 (79) | MDM2-p53 | 5.3 ± 0.9 µM | [15] |

| 76 | MDM2-p53 | 15.9 ± 0.8 µM | [15] |

Tubulin Polymerization Inhibition

The microtubule network is a key target for anticancer drugs, and inhibitors of tubulin polymerization can induce cell cycle arrest and apoptosis.[16] Certain isoindolinone derivatives, particularly those derived from thalidomide, have been shown to possess potent tubulin-polymerization-inhibiting activity.[17] For example, 2-(2,6-diisopropylphenyl)-5-hydroxy-1H-isoindole-1,3-dione (5HPP-33) demonstrated activity comparable to known inhibitors like colchicine.[17] Hydroxy-substituted indolo[2,1-alpha]isoquinolines, which contain an isoindolinone-like core, have also been identified as inhibitors that bind to the colchicine-binding site of tubulin.[16]

Table 3: Potency of Isoindolinone-Based Tubulin Polymerization Inhibitors

| Compound | Target | Potency (IC50) | Reference |

| (+)-6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-alpha]isoquinoline (6c) | Tubulin Polymerization | 3.1 ± 0.4 µM | [16] |

| (+)-6-propyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-alpha]isoquinoline (6b) | Tubulin Polymerization | 11 ± 0.4 µM | [16] |

| Colchicine (Reference) | Tubulin Polymerization | 2.1 ± 0.1 µM | [16] |

Other Anticancer Mechanisms

Isoindolinone derivatives also exhibit anticancer activity through other mechanisms, such as kinase inhibition and cytotoxicity against various cancer cell lines.[18][19][20][21][22] For example, tert-butyl 4-(2-(2-benzyl-3-oxoisoindolin-5-yloxy) ethyl) piperazine-1-carboxylate (11) showed an IC50 value of 5.89 µM against the HepG2 cancer cell line.[18] Additionally, certain isoindolinone derivatives have been investigated as inhibitors of carbonic anhydrase and have shown dose-dependent anticancer activity against A549 cells.[23]

Anti-inflammatory Activity

Isoindolinone derivatives have demonstrated significant anti-inflammatory properties.[24][25][26] A series of N-[4-(t-amino-yl)-but-2-yn-1-yl] isoindoline-1,3-diones, referred to as ZM compounds, have been shown to reduce carrageenan-induced inflammation and inhibit cyclooxygenase (COX-1 and COX-2) enzymes.[24][25] These compounds modulate the production of inflammatory cytokines such as TNF-α and IL-12.[24] More recently, isoindoline-2(1H)-carboxamides have been identified as potent inhibitors of the stimulator of interferon genes (STING) pathway, a key regulator of innate immunity, highlighting their potential as anti-inflammatory agents.[27]

Table 4: Anti-inflammatory Activity of Isoindolinone Derivatives

| Compound Series | Assay | Effect | Reference |

| ZM compounds (ZM2-ZM5) | Carrageenan-induced edema in rats | Significant dose-related inhibition | [25] |

| ZM compounds | COX-1 and COX-2 inhibition | Inhibition observed, with some selectivity for COX-2 | [25] |

| ZM compounds | Cytokine production in spleen cells | Suppression of TNF-α and IL-12 | [24] |

| Isoindoline-2(1H)-carboxamides | STING inhibition (human and mouse) | IC50 values in the nanomolar range | [27] |

Neuroprotective and Neurodegenerative Disease Applications

Isoindoline-based compounds are also being explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.[28][29][30][31] Some isoindoline derivatives act as sigma-2 receptor antagonists, which can inhibit Aβ-associated synapse loss and synaptic dysfunction.[28] Others have been designed to inhibit acetylcholinesterase or target the dopamine D2 receptor.

Signaling Pathways and Experimental Workflows

The biological activities of isoindolinone-based compounds are underpinned by their interaction with specific signaling pathways. Visualizing these pathways and the experimental approaches used to study them is crucial for understanding their mechanism of action.

Caption: PARP Inhibition by Isoindolinone-based Compounds.

Caption: MDM2-p53 Interaction Inhibition by Isoindolinones.

Caption: General Workflow for Anticancer Screening of Isoindolinones.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. Below are summaries of key experimental protocols cited in the literature for evaluating isoindolinone-based compounds.

Synthesis of Isoindolinone Derivatives

The synthesis of isoindolinone derivatives can be achieved through various methods. A common approach involves the reaction of 2-benzoylbenzoic acid with chlorosulfonyl isocyanate and different alcohols under mild, metal-free conditions.[23]

General Procedure:

-

Chlorosulfonyl isocyanate (1.1 eq) is added to a solution of 2-benzoylbenzoic acid (1.0 eq) and a catalytic amount of trifluoroacetic acid in dichloromethane.

-

The mixture is stirred at room temperature for 2 hours.

-

The corresponding alcohol (ROH) is added, and stirring continues for another hour.

-

Volatiles are removed under reduced pressure to yield the isoindolinone derivative.[23]

Another method involves the reaction of potassium phthalimide with propargyl bromide to generate an intermediate, which is then treated with cyclic amines through a Mannich reaction to yield aminoacetylenic isoindoline-1,3-diones.[25]

In Vitro Anticancer Activity Assays

Cytotoxicity Assays (e.g., WST-1 or MTT):

-

Cancer cell lines (e.g., A549, K562, Raji) are seeded in 96-well plates and incubated.[23][32]

-

Cells are treated with various concentrations of the isoindolinone compounds and incubated for a specified period (e.g., 24 or 48 hours).[23][32][33]

-

A reagent like WST-1 or MTT is added to each well, and the plates are incubated further.

-

The absorbance is measured using a microplate reader to determine cell viability.

-

IC50 values are calculated from the dose-response curves.[18][23]

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining):

-

Cancer cells are treated with the test compound for a specified time.[32][34]

-

Both adherent and floating cells are collected and washed with phosphate-buffered saline (PBS).

-

Cells are resuspended in binding buffer and stained with Annexin V-FITC and propidium iodide (PI).[32]

-

The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[32]

Enzyme Inhibition Assays

PARP-1 Inhibition Assay: The inhibitory activity against PARP-1 can be determined using biochemical assays that measure the incorporation of biotinylated NAD+ onto histone proteins. The potency is often expressed as the Kd (dissociation constant) or IC50 value.[9][11] Cellular assays can also be performed to assess the compound's effect on PARP-1 activity within cells.[9][11]

Carbonic Anhydrase (CA) Inhibition Assay: The inhibitory effects on human carbonic anhydrase (hCA) I and II isozymes are evaluated and compared to a standard inhibitor like acetazolamide.[23] The assay measures the esterase activity of the enzyme, and the inhibition constants (Ki) and IC50 values are determined.[23]

Anti-inflammatory Assays

Carrageenan-Induced Paw Edema in Rats:

-

A pre-treatment dose of the test compound is administered orally to rats.[25]

-

After a set time, carrageenan is injected into the sub-plantar region of the rat's hind paw to induce inflammation.

-

The paw volume is measured at different time points after carrageenan injection.

-

The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[25]

Cytokine Production Modulation:

-

Spleen cells are stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds.[24]

-